molecular formula C25H21FN2O4 B2474846 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol CAS No. 877780-66-0

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

Cat. No.: B2474846
CAS No.: 877780-66-0
M. Wt: 432.451
InChI Key: QEEHZIHJSYQHKG-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethoxyphenyl group and a fluorophenylmethoxy group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or organic solvent. The reaction conditions are generally mild, making it suitable for synthesizing complex molecules with various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4/c1-30-23-10-5-17(11-24(23)31-2)21-13-27-15-28-25(21)20-9-8-19(12-22(20)29)32-14-16-3-6-18(26)7-4-16/h3-13,15,29H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEHZIHJSYQHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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